Methyl 6-(benzyloxy)-1H-indole-4-carboxylate
Description
Methyl 6-(benzyloxy)-1H-indole-4-carboxylate is a substituted indole derivative featuring a benzyloxy group at the 6-position and a methyl ester at the 4-position. Indole derivatives are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity.
Properties
Molecular Formula |
C17H15NO3 |
|---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
methyl 6-phenylmethoxy-1H-indole-4-carboxylate |
InChI |
InChI=1S/C17H15NO3/c1-20-17(19)15-9-13(10-16-14(15)7-8-18-16)21-11-12-5-3-2-4-6-12/h2-10,18H,11H2,1H3 |
InChI Key |
IIZMYKPETDODDO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CNC2=CC(=C1)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(benzyloxy)-1H-indole-4-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core.
Introduction of Benzyloxy Group: The benzyloxy group is introduced at the 6-position of the indole ring through a nucleophilic substitution reaction.
Esterification: The carboxylate ester group is introduced at the 4-position through an esterification reaction using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(benzyloxy)-1H-indole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives.
Scientific Research Applications
Methyl 6-(benzyloxy)-1H-indole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-(benzyloxy)-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Substituent Position and Reactivity
- Benzyloxy vs. However, methoxy-substituted analogs (e.g., 7-Methoxy-1H-indole-3-carboxylic acid) may exhibit higher aqueous solubility .
- Carboxylate Position : The 4-carboxylate in the target compound vs. 2- or 3-carboxylates in analogs (e.g., Methyl 5-benzyloxy-1H-indole-2-carboxylate) alters electronic distribution. Carboxylates at the 2-position are more prone to hydrolysis due to proximity to the indole nitrogen, whereas 4-position esters may exhibit greater stability .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC to ensure intermediate purity.
- Purify via recrystallization (e.g., DMF/acetic acid mixtures) or column chromatography .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Optimization strategies include:
- Temperature control : Reflux in acetic acid (100–110°C) enhances coupling efficiency for formyl-indole intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while ethanol/water mixtures aid crystallization .
- Catalyst use : Sodium acetate as a base accelerates condensation reactions in acetic acid .
Data Contradiction Example :
Conflicting reports on benzyloxy group stability under acidic conditions may arise. Resolve by:
- Conducting pH-dependent stability assays.
- Using inert atmospheres (N₂/Ar) to minimize decomposition .
Basic: What spectroscopic techniques are used for structural characterization?
Answer:
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., benzyloxy protons at δ 4.9–5.2 ppm; indole NH at δ 10–12 ppm) .
- X-ray crystallography : Resolves crystal packing and bond angles (e.g., C=O bond length ~1.21 Å in carboxylate groups) .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ for C₁₇H₁₅NO₃: calculated 294.1125, observed 294.1128) .
Advanced: How to address discrepancies in spectroscopic data for derivatives?
Answer:
- Cross-validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions.
- Computational modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .
- Single-crystal analysis : Resolve ambiguous NOE effects or tautomerism via X-ray diffraction .
Basic: What safety protocols are recommended for handling this compound?
Answer:
Q. Decomposition Risks :
- Thermal degradation may release COₓ, NOₓ, or benzyl derivatives. Use CO₂/dry powder extinguishers for fires .
Advanced: How to evaluate its potential biological activity using computational methods?
Answer:
- Molecular docking : Screen against enzyme targets (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite.
- Example: Docking into the ATP-binding site of PARP1 (similar to rucaparib intermediates) .
- QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with bioactivity .
- MD simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS/AMBER) .
Basic: What are the stability considerations under varying pH and temperature?
Answer:
- pH stability :
- Thermal stability :
Advanced: How to design analogs to enhance solubility or bioavailability?
Answer:
- Functional group modification :
- Replace benzyloxy with PEGylated groups to improve aqueous solubility.
- Introduce zwitterionic motifs (e.g., sulfobetaine) for membrane permeability .
- Salt formation : Prepare hydrochloride salts (as seen in cyclohexane carboxylates) to enhance crystallinity .
Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|
| Formylation/coupling | 65–75 | >95 | |
| Direct esterification | 50–60 | 90–95 | |
| Protective group route | 70–80 | >98 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
